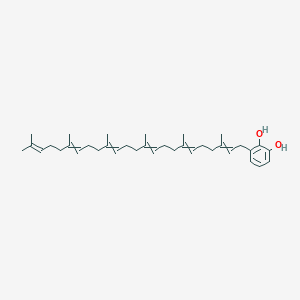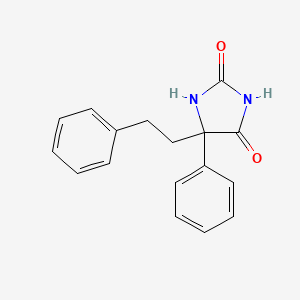
5-Phenyl-5-(2-phenylethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones.
Méthodes De Préparation
The synthesis of 5-Phenyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylacetic acid with urea in the presence of a catalyst to form the imidazolidine-2,4-dione ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Phenyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation . Additionally, its anticonvulsant effects are thought to be related to its ability to modulate neurotransmitter receptors in the brain .
Comparaison Avec Des Composés Similaires
5-Phenyl-5-(2-phenylethyl)imidazolidine-2,4-dione can be compared with other similar compounds such as:
5,5-Diphenylimidazolidine-2,4-dione: Known for its antitumor activity, this compound has a similar structure but different substituents, leading to variations in biological activity.
5-Methyl-5-(2-phenylethyl)imidazolidine-2,4-dione: This compound has been studied for its anticonvulsant properties and shares a similar core structure.
5-Phenyl-5-(phenyl-d5)imidazolidine-2,4-dione: A deuterated analog used in scientific research for studying metabolic pathways.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for various applications.
Propriétés
Numéro CAS |
5472-91-3 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
5-phenyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,19,20,21) |
Clé InChI |
XQUOCXYTBYMQHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


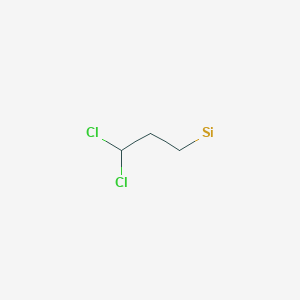
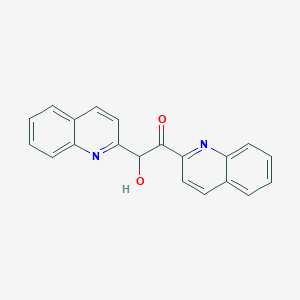
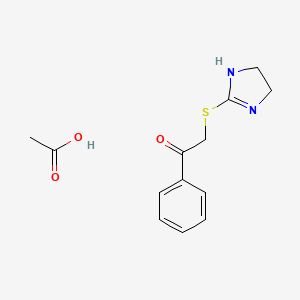
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)

![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)


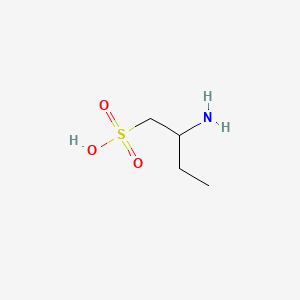

![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)

